![molecular formula C13H8Br2ClNO B5816271 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide](/img/structure/B5816271.png)
4-bromo-N-(4-bromo-2-chlorophenyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar bromo-chloro benzamide derivatives often involves the reaction of bromo- and chloro-substituted benzoic acids with amines or amides. For example, 2-bromo-N-(2,4-difluorobenzyl)benzamide was synthesized in 92% yield by reacting commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, highlighting the general approach to synthesizing halogenated benzamides through amide bond formation between halogenated benzoic acids and suitable amines or amides (Polo et al., 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of amide linkage and halogen substituents, which significantly influence their physical and chemical properties. For instance, the crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide demonstrate how halogen atoms and the amide group contribute to the molecule's overall configuration and intermolecular interactions, such as hydrogen bonding and halogen bonding (Polo et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-(4-bromo-2-chlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2ClNO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYKTJFWVDHHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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